N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
157553-90-7
VCID:
VC21132262
InChI:
InChI=1S/C25H47NO16Si/c1-10(30)26-14-17(33)15(31)11(7-27)38-23(14)42-22-16(32)12(8-28)39-25(20(22)36)41-21-13(9-29)40-24(19(35)18(21)34)37-5-6-43(2,3)4/h11-25,27-29,31-36H,5-9H2,1-4H3,(H,26,30)/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21+,22+,23+,24-,25+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OCC[Si](C)(C)C)CO)CO)O)CO)O)O
Molecular Formula:
C25H47NO16Si
Molecular Weight:
645.7 g/mol
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No.: 157553-90-7
Cat. No.: VC21132262
Molecular Formula: C25H47NO16Si
Molecular Weight: 645.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157553-90-7 |
|---|---|
| Molecular Formula | C25H47NO16Si |
| Molecular Weight | 645.7 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C25H47NO16Si/c1-10(30)26-14-17(33)15(31)11(7-27)38-23(14)42-22-16(32)12(8-28)39-25(20(22)36)41-21-13(9-29)40-24(19(35)18(21)34)37-5-6-43(2,3)4/h11-25,27-29,31-36H,5-9H2,1-4H3,(H,26,30)/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21+,22+,23+,24-,25+/m1/s1 |
| Standard InChI Key | RZPVLXOJPNCDNC-QNTDPGOLSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OCC[Si](C)(C)C)CO)CO)O)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OCC[Si](C)(C)C)CO)CO)O)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OCC[Si](C)(C)C)CO)CO)O)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator